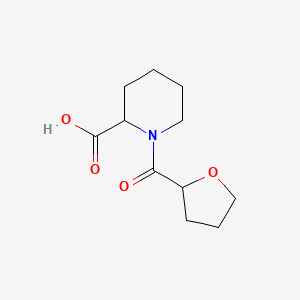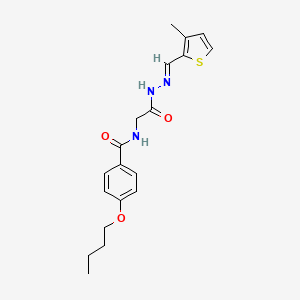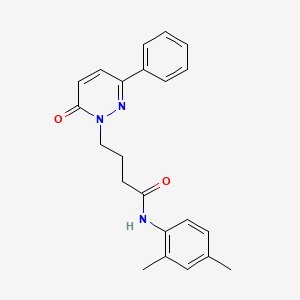
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a pyridazine derivative that has been synthesized through various methods and has shown promising results in various studies.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a treatment for cancer and neurological disorders. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. In addition, it has been shown to have potential as a treatment for cancer and neurological disorders, although more research is needed in these areas.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide in lab experiments is its potential as an inhibitor of acetylcholinesterase. This can be useful in studies of cognitive function and memory. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are many future directions for research on N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide. One area of research could focus on its potential as a treatment for cancer and neurological disorders. Another area of research could focus on its potential as an anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration of the compound.
合成法
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can be synthesized through various methods, including the reaction of 2,4-dimethylbenzoyl chloride with 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid ethyl ester in the presence of triethylamine. Another method involves the reaction of 2,4-dimethylbenzoyl chloride with 3-phenyl-6-oxo-1,6-dihydropyridazine-1-carboxylic acid hydrazide in the presence of triethylamine.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-10-11-19(17(2)15-16)23-21(26)9-6-14-25-22(27)13-12-20(24-25)18-7-4-3-5-8-18/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUKKIZSUYUIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

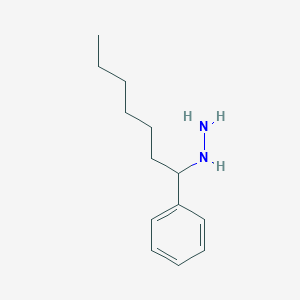
![3-[[2-(Trifluoromethyl)benzoyl]amino]-2-[[[2-(trifluoromethyl)benzoyl]amino]methyl]propanoic acid](/img/structure/B2441168.png)
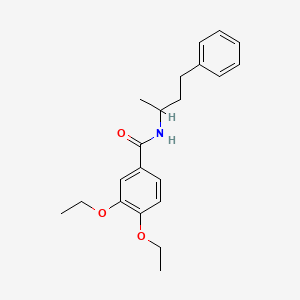
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
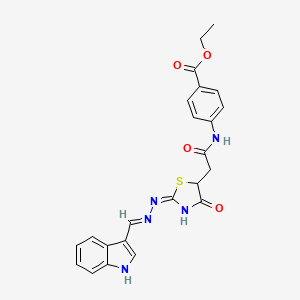
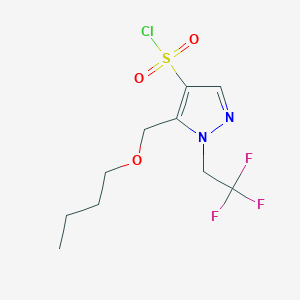
![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)
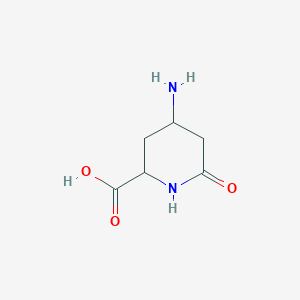
![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)
![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2441185.png)
![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)

